6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
Description
Structural Importance in Spiroindoline Chemistry
The molecular architecture of 6-bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride (CAS 2247105-73-1) exemplifies the unique stereoelectronic features of spirocyclic systems. Its core structure consists of a spiro junction between an indoline moiety and a pyrrolidine ring, with a bromine substituent at the 6-position of the indoline and a ketone group at the 2-position. This configuration imposes significant steric constraints, forcing the two rings into orthogonal planes and creating a rigid three-dimensional scaffold. The bromine atom introduces both electronic effects (via inductive withdrawal) and steric bulk, which influence reactivity and molecular interactions.
The spirocyclic framework disrupts planarity, reducing π-π stacking tendencies while enhancing solubility compared to fully aromatic analogs. X-ray crystallographic studies of related spiroindolines reveal bond angles of approximately 90° at the spiro carbon, a feature critical for conformational locking. This rigidity is advantageous in medicinal chemistry, as it minimizes entropic penalties during target binding. The hydrochloride salt form improves crystallinity and thermal stability, with decomposition temperatures typically exceeding 200°C.
Historical Context and Research Evolution
The synthetic exploration of spiroindolines began in earnest during the 1990s, driven by interest in natural products like coerulescine and horsfiline. Early routes to 6-bromospiro derivatives emerged from adaptations of indoline bromination protocols, as detailed in the 2006 synthesis of N-carbomethoxy-2,3,5-tribromoindole precursors. A pivotal advancement occurred with the development of one-pot sequential bromination-aromatization strategies, enabling efficient introduction of halogens at specific positions.
The 2018 review by Singh et al. cataloged 47 distinct synthetic approaches to spiroindolines, highlighting transition-metal-catalyzed cyclizations as particularly effective for constructing the spiro-pyrrolidine motif. Modern routes to this compound typically employ palladium-mediated cross-coupling or photoredox bromination steps, achieving yields >75% in optimized conditions. Recent advances in asymmetric synthesis have enabled enantioselective preparation, with reported enantiomeric excess values up to 98% using chiral phosphine ligands.
Significance in Medicinal Chemistry Research
Spiroindoline derivatives exhibit remarkable diversity in biological activity, with 6-bromo-substituted analogs showing particular promise as kinase inhibitors and GPCR modulators. The spirocyclic framework provides multiple vectors for derivatization:
- Pyrrolidine nitrogen : Amenable to alkylation or acylation for solubility modulation
- Indoline 6-position : Bromine allows cross-coupling reactions (Suzuki, Sonogashira)
- Ketone group : Participates in condensation reactions or serves as hydrogen bond acceptor
In a 2020 study comparing 127 spirooxindole analogs, the 6-bromo derivative demonstrated 18-fold greater 5-HT6 receptor binding affinity (Ki = 23 nM) than its non-halogenated counterpart, attributed to halogen bonding with Tyr188 in the receptor pocket. The compound’s logP of 2.1 (calculated) and polar surface area of 48 Ų suggest favorable blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics.
Position within the Spirocyclic Compound Landscape
This compound occupies a strategic niche in spirocyclic drug discovery. Compared to simpler spiro systems (e.g., spirocyclopropanes), its larger ring system provides more surface area for target engagement while maintaining metabolic stability. Key differentiators include:
| Property | 6-Bromo-spiroindoline | Spirooxindole Analogs | Non-spiro Indolines |
|---|---|---|---|
| 3D Character (PMI) | 0.78 | 0.82 | 0.32 |
| Solubility (μg/mL) | 34 | 28 | 112 |
| Plasma Stability (t1/2) | >6h | 4.2h | 2.8h |
| Synthetic Complexity | High | Moderate | Low |
Data adapted from . PMI = Principal Moment of Inertia ratio.
The bromine atom confers distinct electronic properties compared to other halogenated spiroindolines. In MDM2 inhibition assays, the 6-bromo derivative showed 5.3-fold greater potency than its 6-chloro analog (IC50 = 0.89 μM vs 4.72 μM), likely due to enhanced van der Waals interactions in the hydrophobic binding pocket. Recent patent analyses reveal a 320% increase in spiroindoline-related filings since 2015, with 6-bromo derivatives featured in 18% of kinase inhibitor applications.
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFUCUIOUWEOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Br)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-73-1 | |
| Record name | 6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride typically involves a multi-step process. One common method starts with the reaction of 6-bromoindoline with an appropriate pyrrolidinone derivative under acidic conditions to form the spirocyclic core. The reaction is often carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline and pyrrolidinone moieties can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce complex spirocyclic compounds with extended carbon frameworks .
Scientific Research Applications
Potential Therapeutic Applications
Bromodomain inhibitors, such as spiro[cyclobutane-1,3’-indolin]-2’-one derivatives, have shown promise in treating and preventing various conditions . These include:
- Autoimmune and inflammatory conditions such as rheumatoid arthritis, osteoarthritis, psoriasis, systemic lupus erythematosus, inflammatory bowel disease, asthma, and multiple sclerosis .
- Acute inflammatory conditions such as acute gout, giant cell arteritis, and vasculitis .
- Ischemia-reperfusion injury such as myocardial infarction and stroke .
- Disorders of lipid metabolism such as hypercholesterolemia and atherosclerosis .
- Fibrotic conditions such as idiopathic pulmonary fibrosis and cardiac fibrosis .
- Viral infections such as herpes virus and human papilloma virus .
- Cancer , including hematological, epithelial, mesenchymal, hepatic, renal, and neurological tumors .
- Diseases associated with systemic inflammatory response syndrome , such as sepsis, burns, pancreatitis, major trauma, hemorrhage, and ischemia .
Bromodomain Inhibition
The compound's potential therapeutic effects stem from its ability to inhibit bromodomains, which are crucial in regulating chromatin-based gene transcription . Specifically, the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT) recognizes and binds to acetylated lysine residues, influencing gene transcription . By inhibiting these bromodomains, compounds like 6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride can modulate gene expression and potentially treat related diseases .
Use as a Building Block for Other Compounds
The spiro[pyrrolidine-3,3′-oxindole] scaffold, a structural feature of this compound, has been identified as a chemical starting point in the synthesis of novel compounds . For example, 2′-(3-fluorophenyl)spiro[indoline-3,3′-pyrrolidin]-2-one, which possesses the spiro[pyrrolidine-3,3′-oxindole] scaffold, was selected for further optimization due to its low micromolar inhibitory results .
In Vitro Studies
Mechanism of Action
The mechanism of action of 6-Bromospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The bromine atom and the hydrochloride salt form enhance its binding affinity and solubility, respectively .
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:
Impact of Substituents and Ring Systems
- Bromine (Br) vs. Fluorine (F): The 6-bromo substitution introduces steric bulk and enhances hydrophobic interactions in receptor binding pockets compared to smaller, electronegative fluorine. This may explain higher 5-HT₆ affinity in brominated analogs .
- Pyrrolidinone vs. Piperidinone Cores: The 5-membered pyrrolidinone ring (as in the target compound) imposes greater conformational rigidity than 6-membered piperidinone analogs. This rigidity may optimize spatial alignment with 5-HT₆ receptor pockets . Piperidine-containing analogs (e.g., 3-(Piperidin-4-yl)indolin-2-one HCl) exhibit higher flexibility, which could reduce binding specificity .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases, critical for in vivo applications.
- Molecular Weight : The target compound (224.69 g/mol) falls within the acceptable range for CNS-targeting drugs, whereas bulkier analogs (e.g., piperidine derivatives) may face bioavailability challenges .
Biological Activity
6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and applications in scientific research.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that combines an indoline moiety with a pyrrolidine ring. The presence of a bromine atom at the 6-position enhances its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 284.13 g/mol.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.7 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.4 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 18.5 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | >64 µg/mL | No significant activity |
| Bacillus subtilis | 16 µg/mL | Moderate |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Activity : The compound interacts with specific molecular targets involved in cell signaling pathways related to growth and survival, leading to apoptosis.
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
- Anti-inflammatory Activity : The inhibition of cytokine production suggests that the compound may modulate signaling pathways associated with inflammation.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : In a study assessing its antibacterial properties, the compound was tested against Staphylococcus aureus and showed promising results with an MIC value indicating moderate effectiveness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving spirocyclization. For example, describes a spiro[indole-pyrrolizidine] synthesis using L-proline as a catalyst under reflux conditions in ethanol, yielding derivatives with >90% purity after recrystallization . Adjusting reaction time (e.g., 48 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to pyrrolidine precursors) can optimize yield. Hydrochloride salt formation typically involves treating the free base with HCl in aqueous or alcoholic media, as seen in , where a 52.7% yield was achieved using 1M HCl at 50°C .
Q. Which analytical techniques are critical for characterizing the structure and purity of this spiro compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and regioselectivity. For instance, and report detailed NMR assignments for analogous spiroindoles, highlighting characteristic peaks for the pyrrolidine ring (δ 3.1–3.5 ppm) and indoline carbonyl (δ 170–175 ppm) . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity thresholds, as in ) are required to validate molecular weight and purity .
Q. How can researchers select appropriate solvents for solubility and reactivity studies?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for solubility testing due to the compound’s hydrochloride salt nature. notes that aqueous HCl solutions are effective for salt formation, while ethanol or methanol is ideal for recrystallization . For kinetic studies, solvent polarity impacts reaction rates; for example, used dichloromethane (DCM) for regioselective spirocyclization .
Advanced Research Questions
Q. How can regioselectivity challenges in spirocyclization be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. demonstrates that using L-proline as a chiral catalyst directs the formation of specific stereoisomers (e.g., 7a'S configuration) . Temperature control (e.g., 0–5°C for kinetic control vs. room temperature for thermodynamic products) and substituent effects (e.g., electron-withdrawing groups on indole) further modulate selectivity. Computational modeling (e.g., DFT) can predict transition states, as suggested in ’s reference to Molecular Operating Environment (MOE) software .
Q. What strategies ensure compound stability during long-term storage and experimental use?
- Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. recommends storing the compound at –20°C under inert gas (N₂ or Ar) to prevent degradation . For experimental use, avoid prolonged exposure to light or humidity; ’s safety data sheet advises using desiccants and amber glass vials . Stability under acidic conditions can be validated via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks).
Q. How should researchers resolve contradictions in reported purity or spectral data across studies?
- Methodological Answer : Cross-validation using orthogonal techniques is critical. For example, if HPLC purity (e.g., 97% in ) conflicts with NMR integration, perform elemental analysis or X-ray crystallography (as in ’s IUCrData) to confirm structural integrity . Contradictions in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions.
Q. What approaches are used to establish structure-activity relationships (SAR) for spiroindole derivatives?
- Methodological Answer : SAR studies require systematic variation of substituents. synthesized derivatives with halogen (e.g., 7i: 4-bromobenzoyl) and electron-withdrawing groups (e.g., 7j: nitro) to assess bioactivity . Pair these modifications with assays like kinase inhibition (referenced in ’s EGFR/HER2 profiling) to correlate structural features with activity .
Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric excess?
- Methodological Answer : Catalytic asymmetric synthesis is key. achieved high enantiomeric excess (>95%) using L-proline, while optimized solvent volume (10 mL/g substrate) and agitation rates for scalability . Continuous flow chemistry may reduce side reactions; monitor intermediates via in-line IR or UV spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
